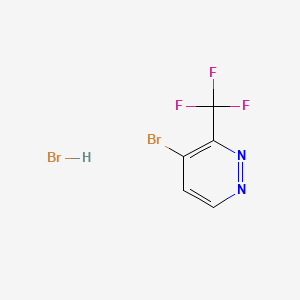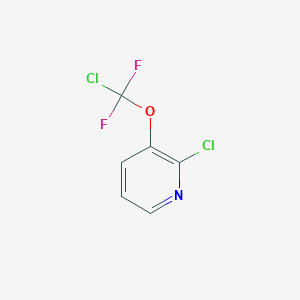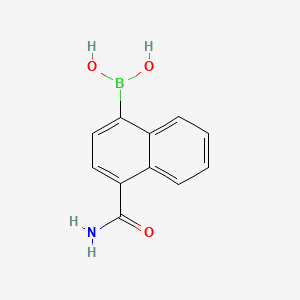
(4-Carbamoylnaphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Carbamoylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group This compound is particularly interesting due to its unique structure, which includes a naphthalene ring substituted with a carbamoyl group and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoylnaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: (4-Carbamoylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
科学的研究の応用
(4-Carbamoylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Carbamoylnaphthalen-1-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
- Phenylboronic acid
- Naphthalene-1-boronic acid
- 4-Bromonaphthalen-1-yl)boronic acid
Comparison: (4-Carbamoylnaphthalen-1-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid moiety on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups. For example, phenylboronic acid lacks the naphthalene ring, which limits its applications in certain contexts .
特性
分子式 |
C11H10BNO3 |
|---|---|
分子量 |
215.01 g/mol |
IUPAC名 |
(4-carbamoylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H2,13,14) |
InChIキー |
XLFMAVBORHEONI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C2=CC=CC=C12)C(=O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
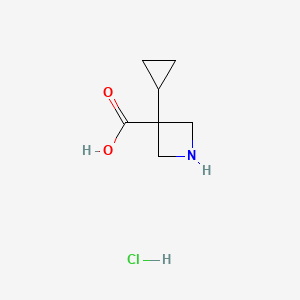
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
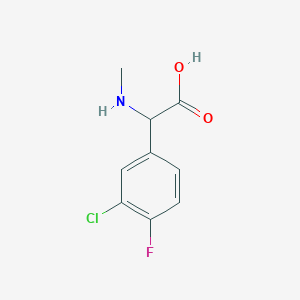
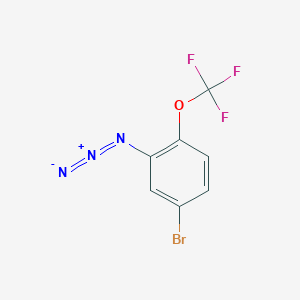
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)
